1-(Bromodifluoromethyl)cyclohex-1-ene
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Overview
Description
1-(Bromodifluoromethyl)cyclohex-1-ene is an organic compound with the molecular formula C7H9BrF2 and a molecular weight of 211.05 g/mol . It is characterized by the presence of a bromodifluoromethyl group attached to a cyclohexene ring. This compound is primarily used in research settings and has various applications in organic synthesis and materials science .
Preparation Methods
The synthesis of 1-(Bromodifluoromethyl)cyclohex-1-ene typically involves the reaction of cyclohexene with bromodifluoromethane under specific conditions. One common method includes the use of a radical initiator to facilitate the addition of the bromodifluoromethyl group to the cyclohexene ring . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
1-(Bromodifluoromethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of the bromodifluoromethyl group can yield difluoromethyl derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Bromodifluoromethyl)cyclohex-1-ene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(Bromodifluoromethyl)cyclohex-1-ene involves its reactivity due to the presence of the bromodifluoromethyl group. This group is highly reactive and can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-(Bromodifluoromethyl)cyclohex-1-ene can be compared with similar compounds such as:
- 3-Bromo-3,3-difluoropropene
- 1-Bromo-2-pentene
- Crotyl bromide
- 3-Bromo-2-methylpropene
These compounds share the presence of bromine and fluorine atoms, but differ in their structural frameworks and reactivity. The uniqueness of this compound lies in its cyclohexene ring, which imparts distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
1-[bromo(difluoro)methyl]cyclohexene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2/c8-7(9,10)6-4-2-1-3-5-6/h4H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIZWHYAFYTIMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(F)(F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371248 |
Source
|
Record name | 1-(Bromodifluoromethyl)cyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117711-60-1 |
Source
|
Record name | 1-(Bromodifluoromethyl)cyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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